molecular formula C22H28N4O4S B2998805 N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899944-88-8

N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

カタログ番号: B2998805
CAS番号: 899944-88-8
分子量: 444.55
InChIキー: NORZTOOQOXMACR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-Cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide ( 899944-88-8) is a high-purity chemical compound supplied for research applications. This complex molecule, with the molecular formula C22H28N4O4S and a molecular weight of 444.55 g/mol, features a distinctive thieno[3,4-c]pyrazole core fused with a 5,5-dioxo structure and substituted with a 2,4-dimethylphenyl group, completed by an N-cycloheptyl oxalamide side chain . This specific structural architecture places it within a class of heterocyclic derivatives that have demonstrated significant research value in medicinal chemistry, particularly as inhibitors of biological targets such as prostaglandin E synthase . Compounds with this mechanism have been investigated for their potential in treating a wide range of disorders, including rheumatoid arthritis, osteoarthritis, neuropathic pain, low back pain, and various cancers . Its research applications extend to serving as a key intermediate or building block in the synthesis of more complex molecules and as a candidate for probing novel biological pathways in disease models. The compound is strictly intended for research purposes and is not designed for human therapeutic or diagnostic use.

特性

IUPAC Name

N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-14-9-10-19(15(2)11-14)26-20(17-12-31(29,30)13-18(17)25-26)24-22(28)21(27)23-16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORZTOOQOXMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and an oxalamide functional group. The presence of multiple functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide may act by modulating specific enzymatic pathways or receptor interactions. Its activity could be similar to other compounds within the thieno[3,4-c]pyrazole class known for their inhibitory effects on certain kinases and enzymes involved in disease processes .

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been reported to inhibit the proliferation of various cancer cell lines. A study indicated that related compounds demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

Compound Cell Line IC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3

Antimicrobial Activity

Similar compounds have shown antimicrobial activity against a range of pathogens. The biological activity of N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide may also extend to antibacterial and antifungal effects. In vitro studies are needed to confirm these properties .

Case Studies

  • Case Study 1: Anticancer Screening
    • A series of thieno[3,4-c]pyrazole derivatives were synthesized and screened for anticancer activity. Among them, compounds with similar substituents to those in N1-cycloheptyl-N2-(...) displayed potent inhibition against breast cancer cells.
  • Case Study 2: Enzyme Inhibition
    • Another study focused on the enzyme inhibition profile of related pyrazole derivatives. The results suggested that modifications in the side chains significantly influenced the inhibitory potency against specific kinases involved in cancer progression.

類似化合物との比較

Key Observations:

The sulfone group may also influence electronic interactions in biological systems.

Aromatic Substituent Variations: Target vs. : The target’s 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, contrasting with the unsubstituted phenyl group in . This could improve hydrophobic interactions in binding pockets. Target vs. Target vs. : The p-tolyl group in (4-methylphenyl) is less sterically hindered than the target’s 2,4-dimethylphenyl, which may impact spatial orientation in molecular interactions.

The 2-hydroxypropyl group in introduces hydrogen-bonding capability, absent in the target’s cycloheptyl substituent, which could enhance solubility or target engagement. The benzo[d][1,3]dioxol-5-ylmethyl group in adds a fused aromatic system with oxygen atoms, likely increasing molecular complexity and polarity compared to the target.

Molecular Weight Trends :

  • The target’s molecular weight is expected to fall between 412.6 () and 468.5 (), influenced by its substituents. The higher weight of reflects its benzodioxole moiety.

Inferred Property Implications

  • Solubility : Sulfone-containing compounds (target, ) likely exhibit better aqueous solubility than . The hydroxypropyl group in may further enhance this property.
  • Bioactivity : The 3-chlorophenyl group in and benzodioxole in may confer distinct bioactivity profiles, such as increased receptor affinity or metabolic resistance, compared to the target’s dimethylphenyl.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?

Answer: The compound’s synthesis likely involves multi-step reactions, including:

  • Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base, analogous to methods for structurally similar acetamide derivatives .
  • Heterocycle Formation : Thieno[3,4-c]pyrazole rings may be constructed via cyclization under acidic or thermal conditions, as seen in thiazole/pyrazole hybrid systems .
  • Sulfone Introduction : The 5,5-dioxido group suggests oxidation of a thiophene precursor using oxidizing agents like m-CPBA or H₂O₂ .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield RangeReference
Amide CouplingEDC·HCl, DCM, 273 K, 3 h60–75%
CyclizationPOCl₃, DMF, 90°C, 3 h70–80%
OxidationH₂O₂/AcOH, RT, 12 h85–90%

Q. How can the compound’s structural purity and crystallinity be validated experimentally?

Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H⋯N motifs) and dihedral angles between aromatic systems (e.g., ~60° twist between substituents) confirm stereochemical integrity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous thienopyrazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • IR : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally related compounds guide SAR studies for this compound?

Answer:

  • Case Analysis : Compare conflicting results from analogs (e.g., dichlorophenyl vs. trimethylphenyl substituents) to identify critical functional groups. For example, steric hindrance from cycloheptyl groups may reduce binding affinity compared to smaller substituents .
  • Experimental Design :
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
    • Perform molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .

Q. Table 2: Structural-Activity Relationship (SAR) Trends

SubstituentObserved Activity TrendHypothesis
2,4-DimethylphenylEnhanced metabolic stabilitySteric shielding of amide
CycloheptylReduced solubility in polar mediaHydrophobic bulk effect

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS/AMBER to assess conformational stability of the sulfone group in active sites .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic parameters (e.g., logP ~3.5 indicates moderate lipophilicity) .

Q. How can discrepancies in solubility data across experimental batches be systematically addressed?

Answer:

  • Controlled Recrystallization : Use solvent mixtures (e.g., methanol:acetone, 1:1) to isolate polymorphs and compare dissolution rates .
  • HPLC-PDA Analysis : Detect trace impurities (e.g., unreacted intermediates) that alter solubility profiles .
  • Surface Modification : Introduce co-crystals with succinic acid to enhance aqueous solubility without altering bioactivity .

Q. What advanced techniques resolve ambiguities in reaction mechanisms for sulfone formation in the thienopyrazole core?

Answer:

  • Isotopic Labeling : Track oxygen incorporation during sulfone oxidation using ¹⁸O-labeled H₂O₂ and analyze via mass spectrometry .
  • In Situ IR Monitoring : Identify transient intermediates (e.g., sulfoxide) during oxidation to refine kinetic models .
  • EPR Spectroscopy : Detect radical species in non-aqueous oxidation pathways (e.g., using TEMPO as a spin trap) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。